molecular formula C8H6ClF3N2O B1318983 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS No. 343247-69-8

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Cat. No. B1318983
CAS RN: 343247-69-8
M. Wt: 238.59 g/mol
InChI Key: LJSGLEVVMDHAGH-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is an impurity of Sorafenib , a multiple kinase inhibitor that targets both RAF and receptor tyrosine kinases promoting angiogenesis . It is also a derivative of the multiple tyrosine kinase inhibitor sorafenib .


Chemical Reactions Analysis

The compound “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” has been found to exhibit high activity in preliminary in vivo anti-AML assays . It is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is 314.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 314.0433751 g/mol . The topological polar surface area is 41.1 Ų .

Scientific Research Applications

Anticancer Drug Development

This compound is an impurity of Sorafenib, a multiple kinase inhibitor targeting RAF and receptor tyrosine kinases that promote angiogenesis . It has been involved in the synthesis of novel KDR kinase inhibitors, which are crucial in anticancer drug discovery and development . The optimization of this compound has led to significant increases in KDR kinase inhibitory activity, making it a promising candidate for further development as an anticancer agent .

Pharmacological Applications

The trifluoromethyl group in this compound is of particular interest in pharmacology. Many FDA-approved drugs contain this group due to its ability to enhance the pharmacological activity of the compounds . The presence of this group in 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea suggests potential applications in developing new drugs with improved efficacy and stability .

Treatment of Fibrotic Diseases

There is evidence suggesting the application of this compound in the preparation of drugs for treating and reducing fibrotic diseases . These include skin sclerosis, cardiac fibrosis, pulmonary fibrosis, hepatic fibrosis, pancreatic fibrosis, and renal fibrosis . Its role in ameliorating fibrosis highlights its therapeutic potential in a range of fibrotic conditions .

Synthesis of Urea Derivatives

The compound serves as a precursor in the synthesis of various urea derivatives. These derivatives have diverse applications, including their use as intermediates in organic synthesis and potential therapeutic agents .

Organic Synthesis

In organic chemistry, 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea can be used to synthesize other complex molecules. Its reactivity with different reagents can lead to the formation of a variety of products that are useful in further chemical transformations .

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSGLEVVMDHAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591615
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

CAS RN

343247-69-8
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanate (1.7 g, 0.02 mol) was dissolved in water (17 ml) at room temperature to obtain a clear solution. This solution was then charged drop wise to the clear solution of 3-trifluoromethyl-4-chloro aniline (5 g, 0.025 mol) in acetic acid (25 ml) at 40° C.-45° C. within 1-2 hours. The reaction mass was then agitated for whole day cooling gradually to room temperature. The obtained solid was then filtered, washed with water and vacuum dried at 50° C. to afford (4.5 g) the desired product, i.e., 1-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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